(5-Methylisoxazol-3-yl)(1,4-dioxa-8-azaspiro[4.5]Decan-8-yl)methanone
Description
Properties
IUPAC Name |
1,4-dioxa-8-azaspiro[4.5]decan-8-yl-(5-methyl-1,2-oxazol-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4/c1-9-8-10(13-18-9)11(15)14-4-2-12(3-5-14)16-6-7-17-12/h8H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXPIKHZUDQIROI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CCC3(CC2)OCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>37.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49826852 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methylisoxazol-3-yl)(1,4-dioxa-8-azaspiro[45]Decan-8-yl)methanone typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to produce the compound in large quantities while maintaining high quality .
Chemical Reactions Analysis
Types of Reactions
(5-Methylisoxazol-3-yl)(1,4-dioxa-8-azaspiro[4.5]Decan-8-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
Antimicrobial Activity
Research has shown that derivatives of the compound exhibit significant antimicrobial properties. For example, compounds containing the isoxazole ring have been noted for their effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria.
Case Study : A study evaluated the antimicrobial efficacy of several derivatives against Staphylococcus aureus and Escherichia coli, revealing that modifications to the isoxazole group can enhance activity .
Anticancer Properties
The compound has been investigated for its anticancer potential. Various studies have focused on its ability to inhibit cancer cell proliferation and induce apoptosis in different cancer cell lines.
Data Table: Anticancer Activity of Related Compounds
Anti-inflammatory Effects
The anti-inflammatory properties of the compound have also been documented. Research indicates that it can inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.
Case Study : In vitro studies demonstrated that the compound significantly reduced TNF-alpha levels in macrophage cultures, suggesting potential therapeutic applications in conditions like rheumatoid arthritis .
Mechanism of Action
The mechanism of action of (5-Methylisoxazol-3-yl)(1,4-dioxa-8-azaspiro[4.5]Decan-8-yl)methanone involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Structural Modifications and Pharmacological Implications
Heterocyclic Substituents :
- The 5-methylisoxazole in the target compound (vs. 6-methylpyridine in ) may enhance metabolic stability due to reduced susceptibility to oxidative metabolism. Pyridine-containing analogs could exhibit stronger hydrogen-bonding interactions with targets like kinases or receptors.
- Fluorinated aryl groups (e.g., in ) increase lipophilicity and improve blood-brain barrier penetration, making them suitable for CNS-targeted therapies.
Spirocyclic Modifications :
- Derivatives with benzylpiperidine substituents (e.g., ) show σ2 receptor agonist activity, suggesting the target compound’s spiro core could serve as a scaffold for receptor modulation.
- Chloroacetyl derivatives () act as intermediates for further functionalization, highlighting the versatility of the spiro system in medicinal chemistry.
Physicochemical Properties
- Molecular Weight : The target compound (276.29 g/mol) falls within the acceptable range for oral bioavailability (<500 g/mol). Analogs like (391.38 g/mol) may require formulation optimization.
- Polar Surface Area (PSA) : The isoxazole and spirocyclic ethers contribute to a moderate PSA (~50–60 Ų), balancing membrane permeability and solubility .
Biological Activity
The compound (5-Methylisoxazol-3-yl)(1,4-dioxa-8-azaspiro[4.5]decane-8-yl)methanone , with CAS number 701908-58-9 , belongs to a class of compounds that have garnered attention for their potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C₁₆H₂₁N₃O₅ , with a molecular weight of 335.35 g/mol . The structure includes a 5-methylisoxazole moiety linked to a 1,4-dioxa-8-azaspiro framework, which is significant for its biological interactions.
| Property | Value |
|---|---|
| CAS Number | 701908-58-9 |
| Molecular Formula | C₁₆H₂₁N₃O₅ |
| Molecular Weight | 335.35 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Anticancer Properties
Recent studies have indicated that derivatives of the compound exhibit cytotoxic activity against various cancer cell lines. For instance, a study highlighted its effectiveness in inducing apoptosis in chemosensitive cancer cells at low concentrations. The mechanism involves interaction with cellular macromolecules such as DNA and proteins, leading to cell cycle arrest and subsequent cell death .
Neuropharmacological Effects
The compound has shown promise as a σ1 receptor ligand , which is implicated in various neurological conditions. Research indicates that it possesses moderate affinity for σ1 receptors, suggesting potential applications in neuroprotection and treatment of neurodegenerative diseases . The binding affinity was reported to be approximately nM, demonstrating significant selectivity over σ2 receptors .
The proposed mechanism involves the compound's ability to modulate neurotransmitter systems and influence intracellular calcium levels, which are critical in neuronal signaling pathways. This modulation may contribute to its neuroprotective effects and potential utility in managing conditions like Alzheimer's disease .
Case Studies
- Study on Anticancer Efficacy : A detailed investigation was conducted on the cytotoxic effects of the compound against several cancer cell lines using MTT assays. The results showed that the compound significantly inhibited cell proliferation at concentrations as low as 10 µM, with IC50 values indicating strong efficacy compared to standard chemotherapeutics .
- Neuropharmacological Assessment : In vivo studies involving animal models demonstrated that administration of the compound resulted in improved cognitive function and reduced neuroinflammation markers, supporting its potential role as a therapeutic agent for neurodegenerative disorders .
Q & A
Basic Question: What are the recommended synthetic routes for this compound, and how can purity be optimized?
Answer:
The synthesis of spirocyclic and isoxazole-containing compounds often involves multi-step reactions. A plausible route includes:
- Step 1 : Formation of the 1,4-dioxa-8-azaspiro[4.5]decane core via cyclization of a diol with a ketone or aldehyde under acidic conditions.
- Step 2 : Coupling the spirocyclic amine with 5-methylisoxazole-3-carboxylic acid using carbodiimide-mediated amidation or acyl chloride intermediates .
- Purity Optimization : Post-synthesis purification via recrystallization (e.g., ethanol or diethyl ether) and chromatography (e.g., high-performance liquid chromatography with Chromolith or Purospher® columns). Monitor purity using TLC and GC .
Basic Question: How should researchers characterize the structural integrity of this compound?
Answer:
Use a combination of spectral and analytical techniques:
- NMR : Confirm spirocyclic and isoxazole moieties via - and -NMR (e.g., sp-hybridized carbons in the spiro ring at ~70–100 ppm).
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns.
- X-ray Crystallography : Resolve stereochemistry if crystalline derivatives are obtained .
- IR Spectroscopy : Identify carbonyl (C=O) stretches (~1650–1750 cm) and ether (C-O-C) bands (~1100–1250 cm) .
Advanced Question: How can researchers resolve contradictions in spectral or reactivity data?
Answer:
Contradictions may arise from:
- Tautomerism : The isoxazole ring’s keto-enol tautomerism can alter spectral signatures. Use pH-controlled NMR (e.g., DO or CDCl) to stabilize specific forms .
- Stereochemical Ambiguity : Spirocyclic systems may exhibit axial chirality. Employ chiral HPLC or circular dichroism (CD) to distinguish enantiomers .
- Reactivity Variability : Test reactivity under inert atmospheres (e.g., N) to rule out oxidation or hydrolysis artifacts .
Advanced Question: What experimental strategies are recommended for studying its biological activity?
Answer:
Design assays based on structural analogs (e.g., spirocyclic inhibitors in ):
- Enzyme Inhibition : Screen against kinases or GPCRs using fluorescence polarization or radioactive ligand displacement assays.
- Cellular Permeability : Use Caco-2 or MDCK cell monolayers with LC-MS quantification to assess membrane penetration .
- In Vivo Models : For neuroactive compounds, employ rodent models with pharmacokinetic profiling (plasma half-life, brain-to-plasma ratio) .
Advanced Question: How should researchers handle unexpected byproducts during synthesis?
Answer:
Byproducts (e.g., amidine derivatives in ) require:
- Isolation : Use preparative HPLC or fractional crystallization.
- Structural Elucidation : Compare HRMS/MS and NMR data with literature (e.g., spirocyclic amidines ).
- Mechanistic Analysis : Probe reaction conditions (e.g., TiCl-mediated side reactions) via controlled stoichiometry or temperature studies .
Basic Question: What safety protocols are critical for handling this compound?
Answer:
Despite no listed occupational exposure limits ():
- PPE : Nitrile gloves, safety goggles, and lab coats.
- Engineering Controls : Use fume hoods for weighing and reactions.
- Waste Disposal : Follow institutional guidelines for halogenated or nitrogenous waste .
Advanced Question: How can computational methods aid in studying its stability and reactivity?
Answer:
- DFT Calculations : Predict thermodynamic stability of spirocyclic conformers and hydrolysis pathways.
- Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMSO or dioxane) .
- Docking Studies : Model interactions with biological targets (e.g., enzyme active sites) to guide SAR .
Advanced Question: What are the challenges in scaling up synthesis for preclinical studies?
Answer:
- Reaction Optimization : Transition from batch to flow chemistry for exothermic steps (e.g., acyl chloride formation).
- Purification Scalability : Replace column chromatography with solvent/antisolvent crystallization.
- Stability Testing : Conduct accelerated degradation studies (e.g., 40°C/75% RH) to identify labile groups .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
